An In-depth Technical Guide to 2,4-Dibromonaphthalen-1-amine
An In-depth Technical Guide to 2,4-Dibromonaphthalen-1-amine
This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and applications of 2,4-Dibromonaphthalen-1-amine (CAS No: 20191-76-8). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
2,4-Dibromonaphthalen-1-amine is a halogenated aromatic amine. Its core structure consists of a naphthalene ring system substituted with two bromine atoms and one amine group. This substitution pattern significantly influences its chemical reactivity and physical properties. The compound typically appears as a yellow to brown solid.[1]
Quantitative Data Summary
The key physicochemical properties of 2,4-Dibromonaphthalen-1-amine are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 20191-76-8 | [1][2] |
| Molecular Formula | C₁₀H₇Br₂N | [2] |
| Molecular Weight | 300.98 g/mol | [2] |
| Exact Mass | 298.894525 g/mol | [2] |
| Melting Point | 115 °C | [1] |
| Boiling Point | 369.7 ± 27.0 °C (Predicted) | [1] |
| Density | 1.902 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -0.22 ± 0.10 (Predicted) | [1] |
| Appearance | Yellow to brown solid | [1] |
Solubility
While specific solubility data for 2,4-Dibromonaphthalen-1-amine is not extensively documented in the provided search results, its solubility profile can be inferred from its structure and related compounds like 2-aminonaphthalene. Due to the large, non-polar naphthalene ring, it is expected to have low solubility in water.[3] It is likely to be soluble in common organic solvents such as dichloromethane, ethanol, and ether.[3] The solubility in organic solvents is facilitated by their ability to solvate the non-polar aromatic structure.
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 2,4-Dibromonaphthalen-1-amine.
| Spectroscopy Type | Key Information |
| ¹³C Nuclear Magnetic Resonance (NMR) | A ¹³C NMR spectrum has been reported with CDCl₃ as the solvent.[2] |
| Infrared (IR) Spectroscopy | Primary amines like this compound typically show a pair of N-H stretching bands between 3300 and 3500 cm⁻¹.[4] An FTIR spectrum for this compound is available in spectral databases.[2] |
| Mass Spectrometry | The compound's molecular weight and exact mass have been determined, which are fundamental for its identification via mass spectrometry.[2] |
Experimental Protocols
Synthesis of 2,4-Dibromonaphthalen-1-amine
A general procedure for the synthesis of 2,4-Dibromonaphthalen-1-amine involves the bromination of 1-naphthylamine.[1]
Reactants and Reagents:
-
1-Naphthylamine
-
Potassium bromide (KBr)
-
Acetic acid
-
Water
-
Dichloromethane (CH₂Cl₂)
-
ZnAl-BrO₃-LDHs (Layered Double Hydroxides)
-
Sodium sulfite solution
-
Silica gel (200-300 mesh)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
A mixture of 1-naphthylamine (2 mmol), potassium bromide (2.6 mmol), acetic acid (9 mL), water (1 mL), and dichloromethane (5 mL) is added to a three-necked flask equipped with a condenser and a thermometer.[1]
-
ZnAl-BrO₃-LDHs (3.6 mmol) is slowly added over 15 minutes in a thermostatically heated magnetic stirring water bath.[1]
-
The reaction temperature is maintained at 25 °C for 5 hours with constant magnetic stirring.[1]
-
Upon completion, the reaction mixture is washed with a sodium sulfite solution.[1]
-
The product is extracted with dichloromethane (3 x 10 mL).[1]
-
The organic phases are combined, and silica gel is added.[1]
-
The organic solvent is removed by distillation under reduced pressure.[1]
-
The residue is purified by column chromatography using a petroleum ether:ethyl acetate (13:1) eluent to yield the final product.[1]
This procedure reportedly yields 2,4-dibromo-1-aminonaphthalene as a reddish-brown solid with a 94% yield.[1]
Reactivity and Stability
-
Stability: The compound should be stored in a dark, dry, and sealed container at room temperature to ensure its stability.[1] It is stable under normal conditions.[5]
-
Reactivity: The amine group can undergo typical reactions such as acylation, alkylation, and diazotization. The bromine atoms on the aromatic ring can be displaced through nucleophilic aromatic substitution under certain conditions or participate in metal-catalyzed cross-coupling reactions, making it a versatile building block in organic synthesis.
Applications in Research and Drug Development
2,4-Dibromonaphthalen-1-amine serves as a key reactant in the synthesis of more complex molecules. A notable application is in the preparation of pyrazole derivatives, which have been investigated as inhibitors of the macrophage migration inhibitory factor (MIF).[1] MIF is a cytokine involved in inflammatory responses and cell proliferation, making its inhibitors potential therapeutic agents for various diseases.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 2,4-Dibromonaphthalen-1-amine.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, to prevent eye and skin contact.[5][6]
-
Ventilation: Use the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[5]
-
Handling: Avoid breathing dust, fumes, or vapors.[7] Wash hands thoroughly after handling.[5]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][6] Keep away from strong oxidizing agents.[6]
-
Spills: In case of a spill, eliminate all ignition sources.[5] Absorb the spill with an inert material and place it in a suitable container for disposal.[6]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[5]
References
- 1. 1-Amino-2,4-dibromonaphthalene CAS#: 20191-76-8 [m.chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
